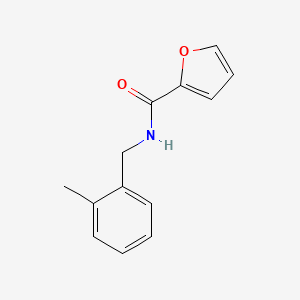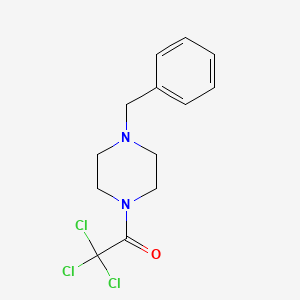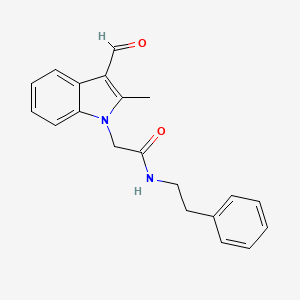
N-(2-methylbenzyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylbenzyl)-2-furamide, also known as MBF, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. MBF is a derivative of furan and benzylamine, and its molecular formula is C12H13NO.
Mechanism of Action
The mechanism of action of N-(2-methylbenzyl)-2-furamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(2-methylbenzyl)-2-furamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators such as prostaglandins. N-(2-methylbenzyl)-2-furamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-(2-methylbenzyl)-2-furamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(2-methylbenzyl)-2-furamide can inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In vivo studies have shown that N-(2-methylbenzyl)-2-furamide can reduce pain and inflammation in animal models of arthritis and neuropathic pain. N-(2-methylbenzyl)-2-furamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
N-(2-methylbenzyl)-2-furamide has several advantages for lab experiments such as its low toxicity, high stability, and ease of synthesis. However, N-(2-methylbenzyl)-2-furamide also has some limitations such as its low solubility in water and its potential to form aggregates in solution. These limitations can be overcome by using appropriate solvents and optimizing the experimental conditions.
Future Directions
There are several future directions for the study of N-(2-methylbenzyl)-2-furamide. One direction is to investigate the potential of N-(2-methylbenzyl)-2-furamide as a therapeutic agent for various diseases such as cancer and inflammatory disorders. Another direction is to study the molecular mechanisms of N-(2-methylbenzyl)-2-furamide action and identify its molecular targets. Furthermore, the use of N-(2-methylbenzyl)-2-furamide as a building block for the synthesis of functional materials such as polymers and nanoparticles can also be explored.
Synthesis Methods
The synthesis of N-(2-methylbenzyl)-2-furamide involves the reaction of furan-2-carboxylic acid with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N-(2-methylbenzyl)-2-furamide. The yield of N-(2-methylbenzyl)-2-furamide synthesis can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Scientific Research Applications
N-(2-methylbenzyl)-2-furamide has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-(2-methylbenzyl)-2-furamide has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. In agriculture, N-(2-methylbenzyl)-2-furamide has been used as a plant growth regulator and insecticide. In material science, N-(2-methylbenzyl)-2-furamide has been used as a building block for the synthesis of functional materials such as polymers and nanoparticles.
properties
IUPAC Name |
N-[(2-methylphenyl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-10-5-2-3-6-11(10)9-14-13(15)12-7-4-8-16-12/h2-8H,9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDZVIOPZPKECR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methylphenyl)methyl]furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B5695499.png)

![5-chloro-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5695509.png)
![3-[(cyclopentylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5695516.png)
![methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate](/img/structure/B5695523.png)
![3,6,11,11-tetramethyl-11,12-dihydro-2H,9H-pyrano[4'',3'':4',5']thieno[2',3':4,5]pyrimido[1,6-b][1,2,4]triazin-2-one](/img/structure/B5695532.png)
![N-[(benzylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5695537.png)
![3-{5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5695539.png)
![N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]-beta-alanine](/img/structure/B5695544.png)
![N-(3-acetylphenyl)-2-[(1-allyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5695547.png)

![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]propanamide](/img/structure/B5695553.png)
